N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride
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Overview
Description
N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride is a chemical compound known for its unique structure and potential biological activities. It has garnered significant attention in various fields of research due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride typically involves the reaction of 3-nitrobenzenecarbohydrazonoyl chloride with 2,4,6-trichloroaniline under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride can be compared with other similar compounds such as:
N-(2,4,6-Trichlorophenyl)benzenecarbohydrazonoyl chloride: Similar in structure but lacks the nitro group, which significantly alters its chemical and biological properties.
This compound: Another similar compound with slight variations in the position of functional groups, leading to different reactivity and applications.
The presence of the nitro group in this compound makes it unique, providing distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(1E)-3-nitro-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4N3O2/c14-8-5-10(15)12(11(16)6-8)18-19-13(17)7-2-1-3-9(4-7)20(21)22/h1-6,18H/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDLKGIUYKEGT-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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